molecular formula C8H4BrF3O B124021 4'-Bromo-2,2,2-trifluoroacetophenone CAS No. 16184-89-7

4'-Bromo-2,2,2-trifluoroacetophenone

Cat. No. B124021
CAS RN: 16184-89-7
M. Wt: 253.02 g/mol
InChI Key: IHGSAQHSAGRWNI-UHFFFAOYSA-N
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Description

4’-Bromo-2,2,2-trifluoroacetophenone is a clear light yellow liquid . It is used in the preparation of carbonyl-bridged bithiazole derivatives . It is also used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .


Synthesis Analysis

4’-Bromo-2,2,2-trifluoroacetophenone can be synthesized from Ethanethioic acid, 2,2,2-trifluoro-, S- (1,1-dimethylethyl) ester and 4-Bromophenylboronic acid .


Molecular Structure Analysis

The molecular formula of 4’-Bromo-2,2,2-trifluoroacetophenone is C8H4BrF3O . The InChI string is InChI=1S/C8H4BrF3O/c9-6-3-1-5 (2-4-6)7 (13)8 (10,11)12/h1-4H . The Canonical SMILES string is C1=CC (=CC=C1C (=O)C (F) (F)F)Br .


Chemical Reactions Analysis

4’-Bromo-2,2,2-trifluoroacetophenone may be used in the preparation of carbonyl-bridged bithiazole derivatives . It is also used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .


Physical And Chemical Properties Analysis

4’-Bromo-2,2,2-trifluoroacetophenone has a molecular weight of 253.02 g/mol . It has a boiling point of 95 °C/4 mmHg and a melting point of 26-30 °C . The density of 4’-Bromo-2,2,2-trifluoroacetophenone is 1.662 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Carbonyl-Bridged Bithiazole Derivatives

4'-Bromo-2,2,2-trifluoroacetophenone is utilized in the preparation of carbonyl-bridged bithiazole derivatives. Bithiazoles are notable for their potential in various fields, including materials science and pharmaceuticals. The ability of 4'-Bromo-2,2,2-trifluoroacetophenone to assist in creating such compounds demonstrates its importance in synthetic organic chemistry​​​​.

Reagent in Pharmaceutical Synthesis

This compound is also used as a reagent in the synthesis of MK-5046, a selective Bombesin receptor subtype-3 agonist. MK-5046 has been studied for its potential in treating obesity, indicating the role of 4'-Bromo-2,2,2-trifluoroacetophenone in the development of therapeutic agents​​​​.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4'-Bromo-2,2,2-trifluoroacetophenone is crucial for its application in research. It has a molecular weight of 253.016, a boiling point of approximately 239.9°C, and a melting point ranging between 26-30°C. It's a crystalline powder that is slightly soluble in water and sensitive to moisture. These properties are essential for handling the compound in a laboratory setting and for its use in various chemical reactions​​.

Safety and Handling

For safety in handling, it's classified under the GHS07 hazard statement, indicating that it should be dealt with cautiously. Protective equipment such as eyeshields, gloves, and appropriate respiratory protection are recommended during its use. This highlights the importance of safety measures in the research applications of 4'-Bromo-2,2,2-trifluoroacetophenone​​.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSAQHSAGRWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345342
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2,2,2-trifluoroacetophenone

CAS RN

16184-89-7
Record name 4′-Bromo-2,2,2-trifluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16184-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6.88 g (0.027 mol) of 2,2,2-trifluoro-1-(4-bromophenyl)ethanol and 0.46 g (0.00135 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 16.6 ml (0.032 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 6 hours during which the reaction temperature rises to 28° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 90°-110° C. bath temperature), 4.13 g (60.4% of theory) of 4-trifluoroacetylbromobenzene are obtained. nD20 : 1.5112.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
M Jin, M Yu, Y Zhang, D Wan… - Journal of Polymer Science …, 2016 - Wiley Online Library
Two D‐π‐A‐type 2,2,2‐trifluoroacetophenone derivatives, namely, 4′‐(4‐( N,N‐diphenyl)amino‐phenyl)‐phenyl‐2,2,2‐trifluoroacetophenone (PI‐Ben) and 4′‐(4‐(7‐(N,N‐…
Number of citations: 21 onlinelibrary.wiley.com
LB Saunders, SJ Miller - ACS Catalysis, 2011 - ACS Publications
A divergent reactivity pattern of allenoates with 2,2,2-trifluoroacetophenones under Lewis base catalysis is reported. Whereas phosphine catalysis leads to a [3 + 2]-cycloaddition to form …
Number of citations: 65 pubs.acs.org
MK Pagels, RC Walgama, NG Bush, C Bae - Tetrahedron, 2019 - Elsevier
A novel aryl bromine bearing polymer was synthesized by Friedel-Crafts polycondensation. This precursor polymer substrate was used for C–N coupling via Buchwald-Hartwig …
Number of citations: 12 www.sciencedirect.com
DJB Antúnez, MD Greenhalgh, AC Brueckner… - Chemical …, 2019 - pubs.rsc.org
The enantioselective preparation of a range of perfluoroalkyl-substituted β-lactones through an isothiourea (HyperBTM) catalysed reaction using symmetric anhydrides as ammonium …
Number of citations: 35 pubs.rsc.org
TH Pham, JS Olsson, P Jannasch - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
Effects of the N -alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes - Journal of Materials Chemistry A (RSC …
Number of citations: 56 pubs.rsc.org
BA DJ, MD Greenhalgh, AC Brueckner… - Chemical …, 2019 - europepmc.org
The enantioselective preparation of a range of perfluoroalkyl-substituted β-lactones through an isothiourea (HyperBTM) catalysed reaction using symmetric anhydrides as ammonium …
Number of citations: 0 europepmc.org
M Biedrzycki, A Kasztelan, P Kwiatkowski - ChemCatChem, 2017 - Wiley Online Library
The effect of pressure (up to 10 kbar) on the Brønsted acid catalyzed enantioselective hydroxyalkylation of indoles with trifluoromethyl ketones was explored. The reaction was …
W Wei, S Nan, H Wang, S Xu, X Liu, R He - Journal of Membrane Science, 2023 - Elsevier
The performance of a zinc ion battery highly depends on the comprehensive properties of the battery electrolyte, especially its selective conductivity to zinc ions (Zn 2+ ). In order to …
Number of citations: 2 www.sciencedirect.com
Y Ie, M Nitani, M Karakawa, H Tada… - Advanced Functional …, 2010 - Wiley Online Library
An electronegative conjugated compound composed of a newly designed carbonyl‐bridged bithiazole unit and trifluoroacetyl terminal groups is synthesized as a candidate for air‐…
Number of citations: 82 onlinelibrary.wiley.com
A Khataee, H Nederstedt, P Jannasch… - Journal of Membrane …, 2023 - Elsevier
With the aim to develop vanadium redox flow battery (VRFB) membranes beyond state of the art, we have in the present work functionalized poly(p-terphenylene)s with highly acidic …
Number of citations: 7 www.sciencedirect.com

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